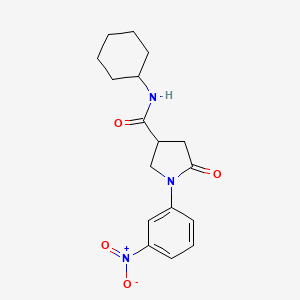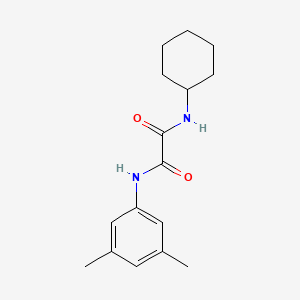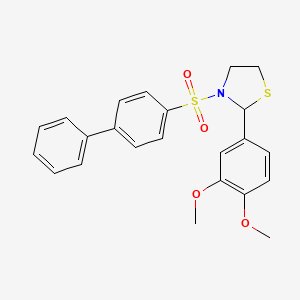![molecular formula C20H23NO4 B5133541 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B5133541.png)
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid, also known as IBPPA, is a compound that has been extensively studied in the field of medicinal chemistry. It is a nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in the treatment of various inflammatory conditions.
Mécanisme D'action
The mechanism of action of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid involves the inhibition of COX-2 and nitric oxide synthase (NOS) enzymes. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. NOS is responsible for the production of nitric oxide, which is involved in inflammation and vasodilation. By inhibiting these enzymes, 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has been shown to reduce inflammation and pain in various animal models of inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized in terms of its chemical and pharmacological properties. It is also relatively easy to synthesize and purify. However, 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has some limitations for lab experiments. It is a relatively large and complex molecule, which may make it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the investigation of the anti-inflammatory and analgesic effects of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid in human clinical trials. Additionally, the use of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid in combination with other anti-inflammatory drugs or therapies may be explored. Finally, the investigation of the potential side effects of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid and its metabolites is an important area of future research.
Méthodes De Synthèse
The synthesis of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid involves the reaction between 4-isobutoxybenzoic acid and phenylalanine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which results in the formation of 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has been extensively studied in the field of medicinal chemistry due to its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. 3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid has also been shown to inhibit the production of nitric oxide, which is another mediator of inflammation.
Propriétés
IUPAC Name |
3-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14(2)13-25-17-10-8-16(9-11-17)20(24)21-18(12-19(22)23)15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLLSEZJXZVABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5133474.png)
![3-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5133481.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5133484.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
![1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)




![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5133554.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)